molecular formula C12H11N3O2 B2906184 2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide CAS No. 1206997-73-0

2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide

Cat. No.: B2906184
CAS No.: 1206997-73-0
M. Wt: 229.239
InChI Key: XXPHVUGDCLRDPU-UHFFFAOYSA-N
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Description

2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide is a synthetic organic compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-phenyl-6-oxo-1,6-dihydropyrimidine with acetic anhydride in the presence of a base such as pyridine. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) or alkylating agents (R-X) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: It can be utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-phenylpyrimidin-2-yl)acetamide
  • 2-(6-oxo-4-methylpyrimidin-1(6H)-yl)acetamide
  • 2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)propionamide

Uniqueness

2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide is unique due to its specific structural features, such as the presence of a phenyl group at the 4-position and an acetamide group at the 2-position. These structural characteristics contribute to its distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

IUPAC Name

2-(6-oxo-4-phenylpyrimidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c13-11(16)7-15-8-14-10(6-12(15)17)9-4-2-1-3-5-9/h1-6,8H,7H2,(H2,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPHVUGDCLRDPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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